molecular formula C21H23ClN2O4 B12956293 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B12956293
M. Wt: 402.9 g/mol
InChI Key: WRSTZPLKYMOCCA-QVRIGTRMSA-N
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Description

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the following steps:

    Protection of the amine group: The amine group of the pyrrolidine ring is protected using a suitable protecting group.

    Introduction of the fluorenylmethyl group: The fluorenylmethyl group is introduced through a nucleophilic substitution reaction.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in solid form.

Chemical Reactions Analysis

Types of Reactions

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorenylmethyl group can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: A similar compound with a hydroxyl group instead of an amino group.

    1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate: A compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

1-((9H-Fluoren-9-yl)methyl) 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is unique due to its specific structural features, such as the presence of the fluorenylmethyl group and the pyrrolidine ring

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride

InChI

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19H,10-12,22H2,1H3;1H/t13-,19+;/m1./s1

InChI Key

WRSTZPLKYMOCCA-QVRIGTRMSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl

Origin of Product

United States

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